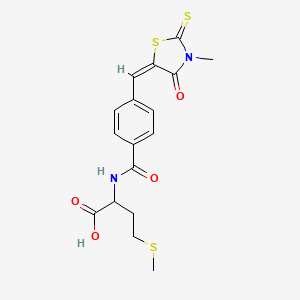

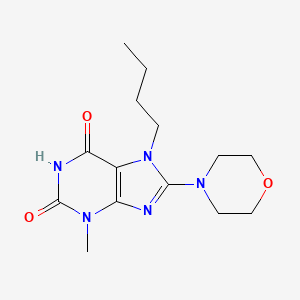

![molecular formula C20H22Br2N2O3S B3016920 3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1101752-77-5](/img/structure/B3016920.png)

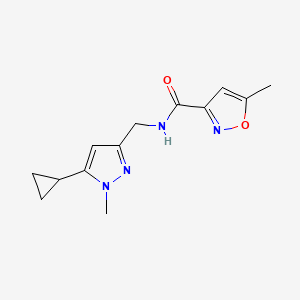

3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide" is a structurally complex molecule that appears to be related to a class of imidazole derivatives. Although the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related imidazole derivatives typically involves multistep procedures. For instance, the synthesis of a 3-fluorophenylthiophene derivative with an imidazolium group involves the reaction of a bromomethylphenylthiophene with dimethylimidazole . This suggests that the synthesis of the compound may also involve a multistep reaction sequence, potentially starting with a bromophenyl precursor and involving the formation of an imidazolium group.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized by X-ray diffraction, as seen in the study of a 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole molecule . The crystal structure can reveal intermolecular interactions, such as Br…N, S…O, and Br…Br contacts, which are crucial for understanding the solid-state properties of these compounds. The dihedral angles between the rings and the imidazo thiadiazole mean plane are also significant, as they can affect the molecule's overall conformation and reactivity .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be influenced by the presence of substituents on the phenyl rings. For example, the electrochemical oxidation of a thiophene derivative with an imidazolium group leads to an electronically conducting polymer, indicating that the compound can undergo redox reactions . This implies that the compound may also exhibit interesting electrochemical properties, potentially useful in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be explored through various analytical techniques. Density functional theory (DFT) calculations, for instance, can provide insights into the optimized geometry, frontier molecular orbitals, and vibrational analysis of these compounds . The molecular electrostatic surface analysis can reveal where the positive potential is concentrated, which is important for understanding how the compound might interact with other molecules or ions . Additionally, molecular docking studies can predict how these compounds might bind to biological targets, which is valuable for drug discovery applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Ortho-Functionalized Arylboronic Acids : A derivative of protected phenylboronic acid, resembling the chemical structure , has been used to synthesize various ortho-functionalized arylboronic acids. These acids exhibit high rotational barriers around the Caryl bond, indicating potential for complex molecular interactions (Da̧browski et al., 2007).

Antimicrobial Activity : Compounds with a similar molecular structure have been evaluated for their antimicrobial activities. Certain derivatives demonstrated promising activities against bacterial and fungal infections, indicating potential therapeutic applications (Güzeldemirci & Küçükbasmacı, 2010).

Biochemical and Pharmacological Research

Analgesic and Anti-inflammatory Properties : Research on imidazo[2,1-b]thiazolium bromides, closely related to the compound , has revealed analgesic and anti-inflammatory properties. This suggests potential for developing new pharmaceutical agents (Chumakov et al., 1999).

Cytotoxic Effects on Cancer Cells : Synthesized derivatives of imidazo[2,1-b][1,3]thiazines have shown cytotoxic effects on both noncancer and cancer cells, indicating potential for use in cancer treatment (Meriç et al., 2008).

Growth Regulatory Activity in Plants : Certain derivatives of (benzo)imidazo[2,1-b][1,3]thiazines have been studied for their effects on the physiological development of plant seedlings. Some compounds exhibited significant growth-inhibiting or stimulating activities, suggesting agricultural applications (Slyvka et al., 2022).

Potential Anticancer Agents : Imidazo[2,1-b][1,3]thiazoles derived from similar structures have been proposed as potential anticancer agents. They exhibited moderate effectiveness against specific cancer cell lines, providing a basis for further exploration in oncology (Potikha & Brovarets, 2020).

Propriétés

IUPAC Name |

3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN2O3S.BrH/c1-25-16-8-9-18(26-2)17(12-16)22-13-20(24,14-4-6-15(21)7-5-14)23-10-3-11-27-19(22)23;/h4-9,12,24H,3,10-11,13H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXYARMIIWCURV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Br)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Br2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

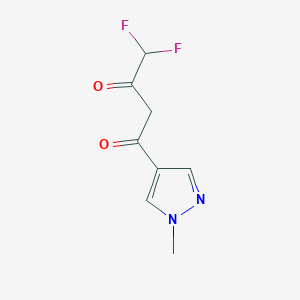

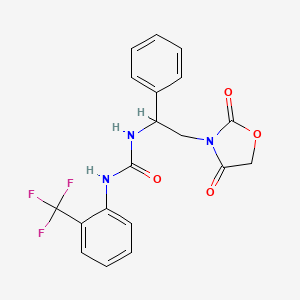

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)

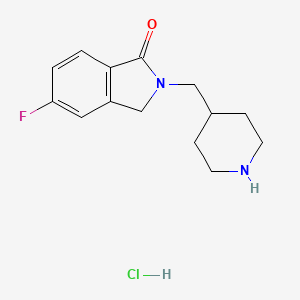

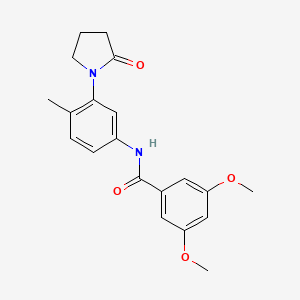

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

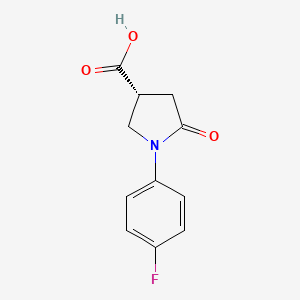

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)